molecular formula C22H25NO4 B2401216 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE CAS No. 1421513-13-4

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2401216
CAS No.: 1421513-13-4
M. Wt: 367.445
InChI Key: SIYVCRPRJZIDEN-UHFFFAOYSA-N
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Description

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the naphthamide group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxypropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be attributed to its inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-26-20-10-9-16-7-5-6-8-17(16)21(20)22(25)23-12-11-19(24)18-13-14(2)27-15(18)3/h5-10,13,19,24H,4,11-12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYVCRPRJZIDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(C3=C(OC(=C3)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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